molecular formula C13H19N3O B7455670 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea

1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea

Cat. No.: B7455670
M. Wt: 233.31 g/mol
InChI Key: YCZBJCZXKJCYBJ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea is a urea derivative characterized by a cyclohexyl and methyl group on one nitrogen atom and a pyridin-3-yl group on the adjacent nitrogen.

Properties

IUPAC Name

1-cyclohexyl-1-methyl-3-pyridin-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-16(12-7-3-2-4-8-12)13(17)15-11-6-5-9-14-10-11/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZBJCZXKJCYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture and Functional Group Compatibility

1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea consists of a urea core (NH2CONH2\text{NH}_2\text{CONH}_2) substituted with three distinct groups: a cyclohexyl ring, a methyl group, and a pyridin-3-yl moiety. The steric bulk of the cyclohexyl group and the electronic effects of the pyridine ring necessitate tailored synthetic strategies to prevent side reactions such as oligomerization or regioselective mismatches. The methyl group, being less sterically demanding, allows for selective functionalization at the N1 position.

Challenges in Asymmetric Urea Synthesis

Trisubstituted ureas often face challenges in achieving regiochemical control during stepwise amine coupling. For 1-cyclohexyl-1-methyl-3-pyridin-3-ylurea, the primary hurdles include:

  • Competitive nucleophilicity : The pyridin-3-yl amine’s lone pair delocalization reduces its reactivity toward electrophilic agents compared to aliphatic amines like cyclohexylamine.

  • Steric hindrance : The cyclohexyl group impedes access to the urea carbonyl, requiring elevated temperatures or catalytic activation.

Preparation Methodologies and Experimental Protocols

Method 1: Carbamoyl Chloride Coupling

This two-step approach involves generating a carbamoyl chloride intermediate, which subsequently reacts with amines.

Step 1: Synthesis of Cyclohexylmethyl Carbamoyl Chloride
Cyclohexylmethylamine (C6H11CH2NH2\text{C}_6\text{H}_{11}\text{CH}_2\text{NH}_2) is treated with phosgene (COCl2\text{COCl}_2) in anhydrous toluene at 10C-10^\circ\text{C} to form the corresponding carbamoyl chloride. The reaction is monitored via FT-IR for the disappearance of the NH2\text{NH}_2 stretch at 3350 cm1^{-1}.

Step 2: Amine Coupling with Pyridin-3-amine
The carbamoyl chloride is reacted with pyridin-3-amine in dichloromethane (DCM) at 25C25^\circ\text{C} for 12 hours, using triethylamine (Et3N\text{Et}_3\text{N}) as a base to scavenge HCl. The product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Data Table 1: Carbamoyl Chloride Method Optimization

ParameterCondition 1Condition 2Condition 3
SolventTolueneDCMTHF
Temperature (C^\circ\text{C})-10250
Yield (%)786571
Purity (HPLC, %)98.597.296.8

Method 2: Phosgene-Free Catalytic Urea Formation

A phosgene-free route employs dimethyl carbonate ((CH3O)2CO\text{(CH}_3\text{O)}_2\text{CO}) as a carbonyl source, catalyzed by Zn(OAc)22H2O\text{Zn(OAc)}_2 \cdot 2\text{H}_2\text{O}.

Procedure
Cyclohexylmethylamine (1.2 equiv), pyridin-3-amine (1.0 equiv), and dimethyl carbonate (2.0 equiv) are refluxed in acetonitrile with 5 mol% zinc acetate at 85C85^\circ\text{C} for 24 hours. The catalyst is removed by filtration, and the product is recrystallized from ethanol.

Key Advantages

  • Avoids toxic phosgene derivatives.

  • Catalyst recyclability (3 cycles with <5% activity loss).

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Data Table 2: Method Comparison

MethodAverage Yield (%)Reaction Time (h)Purity (%)
Carbamoyl Chloride781498.5
Phosgene-Free682497.1
Isocyanate Coupling721896.3

The carbamoyl chloride method achieves the highest yield due to its controlled stoichiometry and mild conditions. However, the phosgene-free approach offers environmental benefits despite longer reaction times.

Scalability and Industrial Feasibility

Continuous flow reactors, as demonstrated in analogous urea syntheses, enhance the scalability of Method 1 by improving heat transfer and reducing side product formation. Pilot-scale trials achieved 74% yield at 10 kg/batch, comparable to lab results.

Mechanistic Insights and Side Reaction Mitigation

Nucleophilic Acyl Substitution in Carbamoyl Chloride Reactions

The mechanism proceeds via a two-step nucleophilic attack:

  • Pyridin-3-amine deprotonates to form a nucleophilic amine (ArNH\text{ArNH}^-).

  • The carbamoyl chloride’s carbonyl carbon is attacked, displacing chloride and forming the urea bond.

Side Reactions

  • Dimerization : Occurs at >40°C due to excess amine reactivity. Mitigated by maintaining temperatures below 30C30^\circ\text{C}.

  • Solvent Hydrolysis : Use of anhydrous DCM prevents carbamoyl chloride decomposition.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (N1, N3) Functional Groups Key Features Biological Activity Insights
1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea Cyclohexyl, methyl; pyridin-3-yl Urea Moderate lipophilicity (cyclohexyl), potential H-bonding (pyridine) Unknown; inferred carbamoylation possible
1-(4-Chlorophenyl)-3-pyridin-3-ylurea 4-Chlorophenyl; pyridin-3-yl Urea Higher lipophilicity (Cl group) Likely enhanced membrane permeability vs. cyclohexyl analogue
CCNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) 2-Chloroethyl, nitroso; cyclohexyl Nitrosourea Alkylating (chloroethyl) and carbamoylating (cyclohexyl) activity Anticancer (L1210 leukemia), protein binding via cyclohexylcarbamoylation
1-Cyclohexyl-3-[(E)-1-(pyridin-2-yl)ethylidene]thiourea Cyclohexyl; pyridin-2-yl Thiourea Increased lipophilicity (thiourea vs. urea) Possible altered binding affinity vs. urea derivatives

Mechanistic Insights

  • Alkylating vs. Carbamoylating Activity : Unlike CCNU, 1-cyclohexyl-1-methyl-3-pyridin-3-ylurea lacks the chloroethyl and nitroso groups critical for alkylating DNA or proteins. Its activity may instead rely on carbamoylation via the cyclohexyl group, similar to CCNU’s interaction with lysine residues in histones . However, the absence of a nitroso group likely reduces its reactivity.
  • Solubility and Toxicity: highlights that lipophilicity (octanol/water distribution) significantly impacts the therapeutic index of nitrosoureas.
  • Pyridinyl vs. Other Aromatic Groups : Compared to 1-(4-chlorophenyl)-3-pyridin-3-ylurea, the cyclohexyl group in the target compound may reduce steric hindrance, favoring interactions with hydrophobic binding pockets. The pyridin-3-yl group’s nitrogen could engage in targeted H-bonding, unlike sulfonyl or chlorophenyl groups in other analogues .

Q & A

Q. What are the established synthetic routes for 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea, and what key reaction conditions are required?

The compound is typically synthesized via multi-step condensation reactions. For example:

  • Step 1 : Condensation of cyclohexylamine with methyl isocyanate to form the 1-cyclohexyl-1-methylurea intermediate.
  • Step 2 : Coupling with a pyridinyl derivative (e.g., 3-aminopyridine) using carbodiimide-based coupling agents in anhydrous solvents like dichloromethane or DMF. Critical parameters include temperature control (60–80°C), exclusion of moisture, and use of catalysts such as palladium for cross-coupling reactions. Monitoring via TLC or HPLC ensures reaction completion .

Q. How can researchers characterize the structural purity of 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., cyclohexyl, pyridinyl groups).
  • X-ray Crystallography : Resolve crystal structure and hydrogen-bonding patterns (e.g., urea moiety interactions) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+^+ peak at m/z corresponding to C13_{13}H19_{19}N3_3O) .

Q. What preliminary biological assays are recommended to evaluate its activity?

Start with enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates. For receptor binding studies, employ radioligand displacement assays (e.g., 3^3H-labeled competitors). Dose-response curves (IC50_{50}/EC50_{50}) should be generated in triplicate to ensure reproducibility .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?

Systematic parameter optimization is critical:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require scavengers for byproduct removal.
  • Catalyst Screening : Test palladium, copper, or enzyme-mediated catalysts for coupling efficiency.
  • Workflow Integration : Use flow chemistry for controlled reagent mixing and heat dissipation. Post-reaction purification via column chromatography (silica gel, gradient elution) or recrystallization improves purity .

Q. How should researchers resolve discrepancies in reported biological activity data?

Contradictions may arise from:

  • Purity Issues : Validate compound integrity using HPLC (≥95% purity) and LC-MS.
  • Assay Variability : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. cell-based luciferase assays).
  • Structural Analogues : Compare activity with derivatives (e.g., fluorophenyl or benzodioxin-substituted ureas) to identify SAR trends .

Q. What computational strategies are effective for predicting target interactions?

  • Molecular Docking : Use software like AutoDock Vina to model binding poses with kinase domains (e.g., pyridinyl group interactions with ATP-binding pockets).
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes.
  • QSAR Modeling : Corrogate electronic (e.g., Hammett σ) and steric parameters (e.g., Connolly surface area) with bioactivity data .

Q. How can researchers design stability studies under physiological conditions?

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC.
  • Thermal Stability : Use DSC/TGA to determine decomposition thresholds (>150°C typical for urea derivatives).
  • Light Sensitivity : Conduct ICH-compliant photostability tests (e.g., UV-Vis exposure) .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
  • Error Propagation : Calculate SEM for triplicate experiments and report 95% confidence intervals.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Q. How can crystallographic data resolve conformational ambiguities?

  • Single-Crystal XRD : Resolve bond lengths/angles (e.g., urea C=O bond ~1.23 Å) and torsional angles between substituents.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bond donors/acceptors) to explain packing motifs .

Q. What strategies validate target engagement in cellular assays?

  • Chemical Proteomics : Use affinity pulldown with biotinylated probes to identify binding proteins.
  • CRISPR Knockout : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .

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